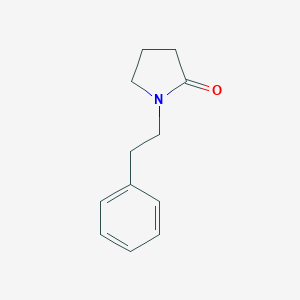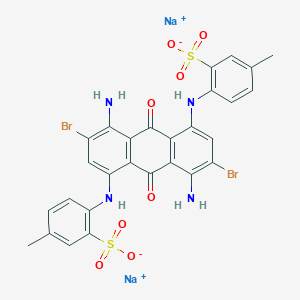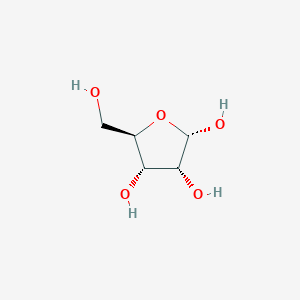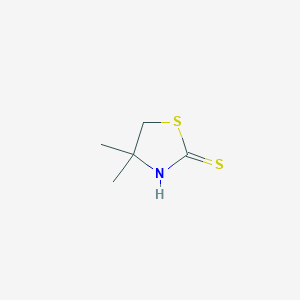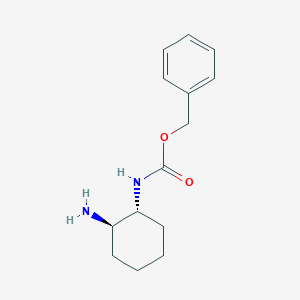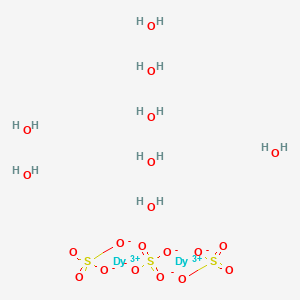
Dysprosium(III) sulfate octahydrate
Descripción general
Descripción
Dysprosium(III) sulfate octahydrate is a chemical compound involving the rare earth element dysprosium. Dysprosium, a lanthanide series element, is known for its luminescent properties and is used in various applications such as optical fibers and as a shift reagent in NMR imaging. It is also at the forefront of research in single-molecule magnets .
Synthesis Analysis
While the provided papers do not directly describe the synthesis of dysprosium(III) sulfate octahydrate, they do provide insights into the behavior of dysprosium ions in different environments. For instance, dysprosium(III) ions have been studied in various solvents, including water, methanol, and dimethyl sulfoxide (DMSO), to understand their photophysical properties . These studies can indirectly inform the synthesis process by highlighting the stability and reactivity of dysprosium ions in different chemical contexts.
Molecular Structure Analysis
The molecular structure of dysprosium(III) complexes is characterized by coordination with oxygen donor atoms, with coordination numbers typically around 8 or 9. This suggests a symmetric solvate structure for the dysprosium ion when in solution . The EXAFS studies of dysprosium-doped sodium sulfates indicate that the local environment of the dysprosium ion is consistent across different phases, with only subtle differences observed in the second nearest neighbor shells .
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions involving dysprosium(III) sulfate octahydrate. However, the luminescent properties of dysprosium(III) ions suggest that they can undergo intraconfigurational 4f-4f transitions. These transitions are responsible for the observed luminescence, particularly from the 4F9/2 state, although luminescence from the 4I15/2 state is also observed due to thermal population .
Physical and Chemical Properties Analysis
Dysprosium(III) ions exhibit significant luminescence, with the 4F9/2 state being the primary emitting state. The luminescence quantum yield is moderate in DMSO-d6 but is reduced in protonated solvents due to quenching by C-H and O-H oscillators . The Raman studies of dysprosium-doped sodium sulfates show that doping levels affect the phase structure and conductivity of the material, with higher doping levels leading to a phase change and increased conductivity .
Aplicaciones Científicas De Investigación
-
Proteomics Research Dysprosium(III) sulfate octahydrate is often used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various ways, such as in the preparation of samples or in the analysis of protein structures.
-
Material Science In the field of material science, Dysprosium(III) sulfate octahydrate could be used in the synthesis or analysis of new materials . For example, it might be used in the creation of certain types of ceramics or glasses .
-
Chemical Synthesis This compound could be used in chemical synthesis . It might serve as a reagent or catalyst in certain chemical reactions.
-
Chromatography Dysprosium(III) sulfate octahydrate might be used in chromatography , a laboratory technique for the separation of a mixture. It could potentially be used in the preparation of samples or in the development of new chromatography techniques.
-
Analytical Chemistry In analytical chemistry, this compound could be used in the analysis of other substances . It might be used in various types of spectroscopy or other analytical techniques.
-
Lasers and Phosphors Dysprosium(III) sulfate octahydrate could potentially be used in the creation of lasers or phosphors . Dysprosium ions are often used in these applications due to their unique optical properties.
-
Proteomics Research Dysprosium(III) sulfate octahydrate is often used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various ways, such as in the preparation of samples or in the analysis of protein structures.
-
Material Science In the field of material science, Dysprosium(III) sulfate octahydrate could be used in the synthesis or analysis of new materials . For example, it might be used in the creation of certain types of ceramics or glasses .
-
Chemical Synthesis This compound could be used in chemical synthesis . It might serve as a reagent or catalyst in certain chemical reactions.
-
Chromatography Dysprosium(III) sulfate octahydrate might be used in chromatography , a laboratory technique for the separation of a mixture. It could potentially be used in the preparation of samples or in the development of new chromatography techniques.
-
Analytical Chemistry In analytical chemistry, this compound could be used in the analysis of other substances . It might be used in various types of spectroscopy or other analytical techniques.
-
Lasers and Phosphors Dysprosium(III) sulfate octahydrate could potentially be used in the creation of lasers or phosphors . Dysprosium ions are often used in these applications due to their unique optical properties.
Safety And Hazards
When handling Dysprosium(III) sulfate octahydrate, it is advised to avoid dust formation and avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
dysprosium(3+);trisulfate;octahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Dy.3H2O4S.8H2O/c;;3*1-5(2,3)4;;;;;;;;/h;;3*(H2,1,2,3,4);8*1H2/q2*+3;;;;;;;;;;;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCPVLRLAAMOQH-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Dy+3].[Dy+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Dy2H16O20S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583544 | |
| Record name | Dysprosium sulfate--water (2/3/8) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
757.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dysprosium(III) sulfate octahydrate | |
CAS RN |
10031-50-2 | |
| Record name | Dysprosium sulfate--water (2/3/8) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




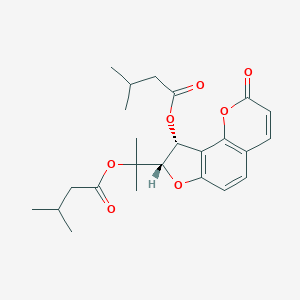

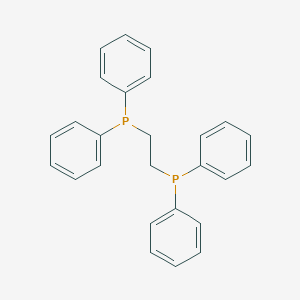
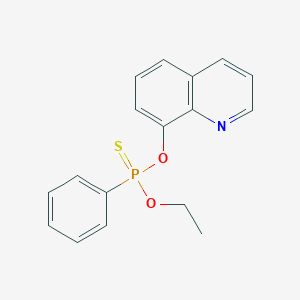
![4,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B154497.png)
